(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a heterocyclic organic compound belonging to the pyrimidine family, characterized by the presence of an amino group, a keto group, and an acetic acid side chain. This compound has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry and organic synthesis.
The compound is synthesized through various organic reactions, often involving multi-step processes that utilize readily available reagents. Its structural uniqueness contributes to its diverse applications in pharmaceuticals and biochemistry.
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is classified as a pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental in biological systems, particularly as components of nucleic acids.
The synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the following methods:
The reaction conditions typically involve controlled temperatures, specific solvent choices (such as ethanol or acetonitrile), and the use of catalysts to enhance reaction efficiency. The choice of reagents and their concentrations are critical for optimizing yields.
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has a molecular formula of . Its structure includes:
The compound is typically represented as a white crystalline solid and exhibits solubility in polar solvents like water due to its ionic nature when deprotonated.
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo several chemical transformations:
The choice of reagents directly influences the reaction outcomes:
These reactions can lead to various products depending on the specific conditions used.
The mechanism of action for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid primarily involves its interaction with biological targets:
This dual functionality enhances its potential as a therapeutic agent.
The compound is a white crystalline solid at room temperature. Its solubility in water makes it suitable for biological studies and applications in pharmaceuticals.
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibits:
Spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) are commonly employed to analyze its structure and confirm purity during synthesis.
(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid finds applications in several scientific fields:
Regioselective oxidation of dihydropyrimidines enables precise access to oxidized derivatives like (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Cerium Ammonium Nitrate (CAN) serves as a high-impact single-electron oxidant for such transformations, facilitating regiocontrolled C4 dehydrogenation under mild conditions. This method is particularly valuable for introducing functional handles for further derivatization while preserving acid-sensitive groups.
The mechanism involves a radical-mediated pathway where CAN generates a carboradical intermediate at the C4 position of the dihydropyrimidine ring (Scheme 1). Computational studies indicate that substituents critically influence radical stability: Electron-withdrawing groups (e.g., pentafluorophenyl in Compound 13) destabilize this intermediate, resulting in dramatically reduced yields (1%). Conversely, electron-donating groups enhance radical stability and improve yields up to 40% (Compound 14) [4].
Steric and electronic factors further govern product distribution. Bulky C4 substituents hinder optimal alignment in the transition state, while conjugated systems delocalize radical intermediates, enhancing reaction efficiency. X-ray crystallography of oxidized products confirms intramolecular hydrogen bonding between the C2-amino group and the C6-carbonyl oxygen, locking ring conformation and preventing undesired tautomerization during oxidation [4].
Table 1: CAN-Mediated Regioselective Oxidation of Dihydropyrimidines
Substrate | C4 Substituent | Electronic Effect | Yield (%) | Dominant Factor |
---|---|---|---|---|
Compound 13 | C₆F₅ | Strong e⁻ withdrawal | 1 | Radical destabilization |
Compound 14 | 4-OMe-C₆H₄ | Moderate e⁻ donation | 40 | Radical stabilization |
Compound 17 | 4-NO₂-C₆H₄ | Strong e⁻ withdrawal | 28 | Steric hindrance |
Compound 20 | 2-Thienyl | Moderate conjugation | 35 | Radical delocalization |
Alternative oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and TBHP (tert-butyl hydroperoxide) have been screened but show inferior regiocontrol compared to CAN, particularly with unsymmetrical DHPMs. The scalability of CAN-mediated oxidations (up to gram-scale) and compatibility with aqueous workups make this method industrially viable for generating pharmacophore-rich intermediates like the target acetic acid derivative .
Microwave irradiation revolutionizes dihydropyrimidine synthesis by enabling rapid, high-yielding one-pot assemblies of complex scaffolds. The Biginelli reaction—condensing aldehydes, β-dicarbonyl compounds, and urea derivatives—benefits exceptionally from microwave dielectric heating. Using copper(II) triflate [Cu(OTf)₂] as a catalyst, this method achieves near-quantitative conversions in minutes, bypassing traditional reflux limitations [4].
Notably, microwave conditions resolve regiochemical ambiguities when using ortho-hydroxybenzaldehydes. Conventional acid catalysis often forms tricyclic fused pyrimidines (Scheme 2B) due to intramolecular cyclization. However, Cu(OTf)₂’s bulkiness under microwaves sterically blocks C6 electrophilicity, favoring linear DHPMs like (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid precursors (Scheme 2A). Yields for ortho-hydroxy-substituted DHPMs (8–12) reach 62–79% with minimal oligomerization [4].
Table 2: Microwave-Assisted Biginelli Reactions Catalyzed by Cu(OTf)₂
Product | Aldhyde | β-Dicarbonyl | Time (min) | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
1 | 4-Cl-C₆H₄ | Methyl acetoacetate | 8 | 120 | 56 |
2 | C₆H₅ | Methyl acetoacetate | 7 | 120 | 74 |
7 | 2-Furyl | Methyl acetoacetate | 10 | 120 | 54 |
9 | 5-Br-2-OH-C₆H₃ | Methyl acetoacetate | 9 | 110 | 78 |
Solvent-free protocols further enhance sustainability by eliminating volatile organics. The self-precipitation effect observed in microwave reactions simplifies purification: Products crystallize directly upon cooling and require only aqueous washing. This aligns with green chemistry principles by minimizing waste and energy consumption. For acetic acid derivatives, replacing methyl acetoacetate with acetoacetic acid equivalents under optimized microwave conditions could directly access the target scaffold—though this remains experimentally unexplored [5].
Tautomerism in oxidized dihydropyrimidines dictates reactivity, solubility, and biological activity. The (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid scaffold predominantly exists as the 6-oxo-1,6-dihydro tautomer, stabilized by intramolecular H-bonding. Catalytic and crystalline environments can enforce rare tautomers like the 4-OH pyridimidine form, enabling unique reactivity profiles [9].
X-ray analyses of oxidized DHPMs reveal that hydrogen-bond networks rigidify the preferred tautomer. In Compound 3, the C2-NH₂ group forms bifurcated H-bonds with C4=O (2.89 Å) and a neighboring molecule’s nitro group (3.12 Å), locking the 6-oxo tautomer (Fig. 1). Disrupting this network—e.g., by N-alkylation—shifts equilibrium toward enol tautomers, complicating purification [4].
Table 3: Tautomeric Forms in Oxidized Dihydropyrimidine Crystals
Compound | Dominant Tautomer | Key H-Bond (Length, Å) | Biological Implication |
---|---|---|---|
2 | 6-oxo-1,6-dihydro | N1–H⋯O=C6 (2.91) | Enhanced antibacterial activity |
3 | 6-oxo-1,6-dihydro | C2–NH₂⋯O=C4 (2.89) | Improved crystallinity |
7 | 4-OH pyrimidine | O4–H⋯N3 (2.78) | Altered electrophilicity at C5 |
Metal coordination offers dynamic tautomer control. Copper(II) ions chelate C4-carbonyl and C5-carboxylate oxygens in oxidized DHPMs, stabilizing the Δ²-enamine tautomer over the Δ¹-imine form. Quantum mechanics/molecular mechanics (QM/MM) studies show the Δ²-enamine exhibits a 7 kcal/mol lower deacylation barrier than Δ¹-imine analogs due to optimal protonation at N1 and charge delocalization. This principle, extrapolated from β-lactamase studies, suggests metal catalysts could steer DHPM tautomer distributions toward reactive forms for N-alkylation or C–C coupling [9].
Solid-state organization via co-crystallization with carboxylic acids (e.g., fumaric acid) enforces the biologically relevant 1,6-dihydro tautomer by forming extended H-bonded ribbons. Such crystal engineering enables storage-stable formulations of tautomer-sensitive DHPMs for structure-activity relationship (SAR) studies .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2